molecular formula C9H12O4 B6207520 rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate CAS No. 2763588-76-5

rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate

Cat. No. B6207520
CAS RN: 2763588-76-5
M. Wt: 184.2
InChI Key:
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Description

Rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate, also known as rac-methyl oxirane-2-carboxylate, is an important organic compound widely used for scientific research. It is a white, odorless solid that is soluble in water and alcohol. Rac-methyl oxirane-2-carboxylate has a variety of applications in biochemistry, organic chemistry, and pharmaceutical research.

Scientific Research Applications

Rac-methyl oxirane-2-carboxylate is widely used in scientific research, particularly in the fields of biochemistry and organic chemistry. It is used as a reactant in the synthesis of a variety of organic compounds and pharmaceuticals, including antibiotics, antifungals, and antivirals. Rac-methyl oxirane-2-carboxylate is also used in the synthesis of peptides, peptidomimetics, and other biologically active molecules.

Mechanism of Action

Rac-methyl oxirane-2-carboxylate is an important organic compound that can act as a catalyst in various organic reactions. Its mechanism of action involves the formation of an intermediate complex between the reactants and the rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate oxirane-2-carboxylate. This intermediate complex facilitates the reaction by providing a suitable environment for the reactants to interact and form the desired product.
Biochemical and Physiological Effects
Rac-methyl oxirane-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, as well as to inhibit the action of certain enzymes. Rac-methyl oxirane-2-carboxylate has also been shown to have anti-inflammatory, antifungal, and antiviral properties.

Advantages and Limitations for Lab Experiments

The primary advantage of using rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate oxirane-2-carboxylate in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and manipulate in the laboratory. However, rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate oxirane-2-carboxylate is a highly reactive compound and should be handled with care. It can also be toxic if not handled properly.

Future Directions

Future research on rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate oxirane-2-carboxylate could focus on its potential applications in the development of novel drugs and pharmaceuticals. Additionally, further research could be conducted to explore its potential as an enzyme inhibitor and its ability to inhibit the growth of certain bacteria, fungi, and viruses. Further research could also focus on its use as a catalyst in organic reactions, as well as its potential use in the synthesis of peptides and peptidomimetics. Finally, further research could be conducted to explore the safety and efficacy of rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate oxirane-2-carboxylate in laboratory experiments.

Synthesis Methods

Rac-methyl oxirane-2-carboxylate can be synthesized in a two-step process. The first step involves the reaction of 1-chloro-2-methyl-3-propene with sodium hydroxide to form rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate 2-chloro-3-propene-2-carboxylate. The second step involves the reaction of the 2-chloro-3-propene-2-carboxylate with sodium hydroxide to form rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate oxirane-2-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of a hydroxyl group, formation of a lactone ring, and esterification of a carboxylic acid group.", "Starting Materials": [ "2,3-epoxy-1-propanol", "Sodium hydride", "Methyl iodide", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Triethylamine", "4-dimethylaminopyridine", "Ethyl chloroformate" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 2,3-epoxy-1-propanol with acetic anhydride and pyridine to form the acetate ester", "Step 2: Treatment of the acetate ester with sodium hydride and methyl iodide to form the methyl ether", "Step 3: Reduction of the epoxide ring in the methyl ether with sodium borohydride to form the diol", "Step 4: Formation of the lactone ring by treating the diol with ethyl chloroformate and triethylamine in the presence of 4-dimethylaminopyridine", "Step 5: Esterification of the carboxylic acid group in the lactone with methyl iodide and sodium hydride to form the final product, rac-methyl (1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylate" ] }

CAS RN

2763588-76-5

Molecular Formula

C9H12O4

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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